tert-butyl (1R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
tert-butyl (1R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate: is a complex organic compound with a unique bicyclic structure It features a tert-butyl group, a hydroxymethyl group, and a diazabicyclooctane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps:
Formation of the Diazabicyclooctane Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazabicyclooctane structure.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced through a hydroxylation reaction, often using reagents like formaldehyde and a base.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, typically using tert-butyl chloride and a strong base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (1R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can undergo reduction reactions to modify the diazabicyclooctane core.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative, while reduction of the diazabicyclooctane core can lead to various reduced forms of the compound.
Scientific Research Applications
tert-butyl (1R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: Its stability and reactivity make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (1R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
tert-butyl (1R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate: can be compared to other diazabicyclooctane derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its bicyclic structure. This combination imparts distinct reactivity and stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H22N2O3 |
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Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl (1R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-8-4-5-10(14)9(7-15)13-6-8/h8-10,13,15H,4-7H2,1-3H3/t8-,9?,10+/m0/s1 |
InChI Key |
JHOFNBMKSZPAMM-DJBFQZMMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1C(NC2)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(NC2)CO |
Origin of Product |
United States |
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